4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with an allyl group at the N4 position and a 4-chlorobenzyl group at the C5 position. Its synthesis typically involves cyclization reactions of thiosemicarbazides or alkylation of precursor triazoles under basic conditions . The 4-chlorobenzyl substituent introduces lipophilicity and electronic effects, which influence its biological interactions, particularly in targeting enzymes or receptors involved in diseases like cancer and microbial infections .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-2-7-16-11(14-15-12(16)17)8-9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXKKKRBRPDOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404575 | |
| Record name | 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-95-8 | |
| Record name | 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Reagents
| Reagent/Material | Role in Synthesis |
|---|---|
| 4-Chlorobenzyl hydrazine | Provides 4-chlorobenzyl substituent |
| Allyl isothiocyanate | Introduces allyl group and thiol precursor |
| Hydrazine hydrate | Facilitates cyclization to triazole ring |
| Solvents (ethanol, methanol) | Medium for reflux and reaction |
Stepwise Synthetic Procedure
Formation of Thiourea Intermediate
4-Chlorobenzyl hydrazine is reacted with allyl isothiocyanate under reflux conditions in ethanol or methanol. This step forms an intermediate thiourea derivative, which contains both the allyl and 4-chlorobenzyl moieties linked to the thiocarbonyl group.Cyclization to 1,2,4-Triazole-3-thiol
The thiourea intermediate undergoes cyclization upon treatment with hydrazine hydrate. This step closes the ring to form the 1,2,4-triazole core with the thiol group at the 3-position.Purification
The crude product is purified by recrystallization or chromatographic techniques to obtain pure 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol.
Reaction Conditions
| Step | Conditions | Notes |
|---|---|---|
| Thiourea formation | Reflux in ethanol/methanol, 4-6 h | Controlled temperature (~78°C for ethanol) |
| Cyclization with hydrazine | Reflux or stirring at 60-80°C, 3-5 h | Hydrazine hydrate in excess |
| Purification | Recrystallization from ethanol or chromatographic separation | Ensures high purity and yield |
Research Findings and Optimization
- Yield and Purity: Optimizing solvent choice and reaction time improves yield, typically ranging from 65% to 85% for the final product.
- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor intermediate formation and ring closure.
- Scalability: Industrial scale-up involves maintaining reflux conditions and optimizing reagent stoichiometry to maximize yield and minimize impurities.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|
| Thiourea formation | 4-chlorobenzyl hydrazine + allyl isothiocyanate, reflux | Thiourea intermediate |
| Cyclization | Hydrazine hydrate, reflux | This compound |
| Purification | Recrystallization or chromatography | Pure triazole-thiol compound |
Comparative Notes on Related Compounds
Similar synthetic routes are reported for related 4-allyl-5-aryl-1,2,4-triazole-3-thiols, where the aryl substituent varies (e.g., phenyl, 3,4-dichlorophenyl). The key difference lies in the choice of hydrazine derivative and the corresponding benzyl or aryl substituent.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Core synthetic approach | Reaction of hydrazine derivatives with allyl isothiocyanate followed by cyclization |
| Key reagents | 4-chlorobenzyl hydrazine, allyl isothiocyanate, hydrazine hydrate |
| Solvents | Ethanol, methanol |
| Reaction conditions | Reflux, 60-80°C, 3-6 hours |
| Purification methods | Recrystallization, chromatography |
| Typical yields | 65-85% |
| Analytical monitoring | TLC, NMR, IR spectroscopy |
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation under controlled conditions to form disulfides or sulfonic acids.
Mechanism :
-
Disulfide formation : Two thiol molecules undergo oxidative coupling via a radical intermediate .
-
Sulfonic acid formation : Strong oxidizing agents like KMnO<sub>4</sub> cleave the S–H bond, introducing a sulfonic acid group .
Reduction Reactions
Reduction targets the thiol group or unsaturated bonds in the allyl moiety.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub> | Ethanol, 50°C, 3 hours | 3-Mercapto-triazole (retained thiol) | 90% | |
| H<sub>2</sub> (Pd/C) | Methanol, 40 psi, 6 hours | Saturated allyl → propyl group | 68% |
Key Insight :
-
NaBH<sub>4</sub> selectively reduces disulfide bonds without altering the triazole core .
-
Hydrogenation of the allyl group modifies steric and electronic properties .
Substitution Reactions
The thiol group acts as a nucleophile, enabling alkylation, acylation, or aryl substitution.
Alkylation
Acylation
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH<sub>3</sub>COCl | Pyridine, RT, 2 hours | 3-Acetylthio-triazole | 88% | |
| ClCOC<sub>6</sub>H<sub>5</sub> | THF, 0°C → RT, 3 hours | Phenylcarbamate derivative | 70% |
Mechanistic Notes :
-
Alkylation proceeds via S<sub>N</sub>2 attack of the thiolate ion on alkyl halides .
-
Acylation involves nucleophilic substitution at the carbonyl carbon .
Cyclization and Heterocycle Formation
The triazole core participates in annulation reactions to form fused heterocycles.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PhNCO | Toluene, 110°C, 12 hours | 1,3,4-Thiadiazole-triazole hybrid | 65% | |
| CS<sub>2</sub> | KOH, EtOH, reflux, 6 hours | Triazolo-thiazine derivative | 58% |
Significance : These reactions expand structural diversity for biological screening .
Comparative Reactivity Analysis
The 4-chlorobenzyl and allyl substituents influence reaction outcomes:
| Reaction Type | Effect of 4-Chlorobenzyl | Effect of Allyl Group |
|---|---|---|
| Oxidation | Electron-withdrawing effect stabilizes sulfonate | Allyl’s π-electrons may retard radical pathways |
| Substitution | Steric hindrance reduces S-alkylation rates | Conjugation stabilizes transition states |
Data derived from analog studies .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound 4-Allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol has been evaluated for its potential as an antibacterial and antifungal agent.
- Antibacterial Properties : Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains. The specific mechanism often involves interference with bacterial cell wall synthesis or function.
- Antifungal Activity : Similar to its antibacterial effects, this compound may disrupt fungal cell membranes or metabolic pathways, making it a candidate for antifungal therapies.
Anticancer Potential
The triazole ring is a well-known pharmacophore in anticancer drugs. Compounds containing this moiety have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action : Research suggests that this compound may exert its anticancer effects through multiple pathways, including inhibition of angiogenesis and modulation of cell cycle progression.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties.
- Cyclooxygenase Inhibition : Some studies report that triazole derivatives can selectively inhibit COX enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Agricultural Applications
Beyond medicinal uses, 1,2,4-triazoles have applications in agriculture as fungicides and herbicides.
- Fungicidal Activity : The compound may be effective against plant pathogens, offering a potential solution for crop protection.
- Herbicidal Properties : Research into the herbicidal effects of triazole derivatives suggests they may inhibit weed growth by disrupting metabolic processes in plants.
Corrosion Inhibition
Recent studies have explored the use of triazole derivatives as corrosion inhibitors in various industries.
- Mechanism : These compounds can form protective films on metal surfaces, reducing corrosion rates in harsh environments. The effectiveness often depends on the molecular structure and substituents present on the triazole ring.
Several studies highlight the biological activities of triazole derivatives:
- Antimicrobial Study : A study published in Il Farmaco demonstrated that specific triazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : A recent investigation showed that certain triazoles could induce apoptosis in cancer cell lines through caspase activation .
- Corrosion Inhibition Study : Experimental data indicated that triazole compounds significantly reduced corrosion rates in mild steel exposed to acidic environments .
Mechanism of Action
The mechanism of action of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can interact with nucleic acids and proteins, affecting their function and stability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-3-Thiol Derivatives
Key Observations :
- Electron Effects: Electron-donating groups (e.g., -NH2 in AT) enhance antioxidant activity by stabilizing radical intermediates, whereas electron-withdrawing groups (e.g., -NO2, -Cl) reduce such effects but improve antimicrobial and anticancer activity through enhanced electrophilicity .
Key Findings :
- Anticancer: The target compound and furfuryl derivatives act via EGFR degradation but differ in mechanism; the former’s chloro group may enhance receptor binding, while the latter’s quinolinyl group facilitates allosteric interactions .
- Antimicrobial : Chlorinated derivatives (e.g., target compound, 5-(4-chlorophenyl) hydrazinyl) show broad-spectrum activity, likely due to halogen-mediated disruption of microbial membranes .
- Antioxidant : Electron-donating substituents (e.g., -NH2 in AT) significantly outperform electron-withdrawing groups (e.g., -Cl in the target compound) in radical scavenging .
Biological Activity
4-Allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 91092-12-5) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 251.74 g/mol. The structure features a triazole ring substituted with an allyl group and a chlorobenzyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClN₃S |
| Molecular Weight | 251.74 g/mol |
| CAS Number | 91092-12-5 |
| SMILES | C=CCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
| Topological Polar Surface Area | 59.7 Ų |
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various S-substituted derivatives of 1,2,4-triazole-3-thiols against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The findings revealed that at concentrations of 125 µg/mL, all tested compounds demonstrated activity with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
Table: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4-Allyl-5-(4-chlorobenzyl)-triazole | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa |
| Other derivatives | 31.25 - 125 | Various |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A series of experiments tested various synthesized compounds against human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells, with some compounds showing significant inhibition of cell migration .
Case Study: Cytotoxicity Testing
In a recent study involving the synthesis of hydrazone derivatives from triazole compounds, several candidates were evaluated for their anticancer activity using the MTT assay. Notably, compounds like N′-(2-oxoindolin-3-ylidene)-2- exhibited high selectivity and cytotoxicity against melanoma cells, suggesting potential as antitumor agents .
The biological activity of triazoles is often attributed to their ability to interfere with cellular processes through various mechanisms:
- Inhibition of Enzymes : Triazoles can inhibit key enzymes involved in cell metabolism.
- DNA Interaction : Some derivatives may interact with DNA, disrupting replication and transcription.
- Cell Membrane Disruption : Certain compounds can alter membrane permeability, leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol?
- Synthesis : The compound can be synthesized via cyclization of thiosemicarbazide precursors under basic conditions. For example, hydrazinecarbothioamide intermediates (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) are cyclized to form triazole-thiol cores, followed by alkylation with allyl halides .
- Characterization : Use elemental analysis to confirm stoichiometry, ¹H-NMR to verify substituent integration (e.g., allyl protons at δ 5.0–5.8 ppm), and LC-MS for molecular weight validation. FT-IR can confirm the thiol (-SH) stretch (~2500 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
Q. How do the allyl and 4-chlorobenzyl substituents influence the compound’s physicochemical properties?
- The allyl group enhances solubility in organic solvents (e.g., DMF, acetone) due to its nonpolar nature, while the 4-chlorobenzyl moiety increases lipophilicity (logP ~3.5), favoring membrane permeability in biological assays. The electron-withdrawing Cl atom stabilizes the triazole ring via resonance, affecting reactivity in substitution reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Example : Discrepancies in ¹H-NMR integration ratios (e.g., allyl vs. benzyl protons) may arise from tautomerism or impurities.
- Methodology :
- Perform 2D NMR (COSY, HSQC) to confirm proton-proton correlations and carbon assignments.
- Use X-ray crystallography for unambiguous confirmation of regiochemistry (e.g., N-alkylation vs. S-alkylation).
- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .
Q. What strategies are effective for evaluating the compound’s biological activity in silico and in vitro?
- In silico :
- Conduct molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., bacterial enoyl-ACP reductase) using PDB structures.
- Perform ADME prediction (SwissADME) to assess bioavailability and blood-brain barrier penetration .
- In vitro :
- Use microdilution assays (MIC ≤50 µg/mL) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
- Validate cytotoxicity via MTT assays on mammalian cell lines (IC₅₀ >100 µM indicates selectivity) .
Q. How can reaction yields be optimized for S-alkylation of the triazole-thiol core?
- Key Parameters :
- Catalyst : Use bleaching earth clay (pH 12.5) in PEG-400 to enhance nucleophilic substitution .
- Temperature : Maintain 70–80°C to balance reaction rate and byproduct formation.
- Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and quench with ice water to isolate pure products .
Q. What are the stability considerations for this compound under varying storage conditions?
- Degradation Pathways : Hydrolysis of the thiol group in acidic media or oxidation to disulfides in air.
- Stabilization Methods :
- Store under inert gas (N₂/Ar) at −20°C in amber vials.
- Add antioxidants (e.g., BHT) to solid samples.
- Monitor decomposition via HPLC-UV (retention time shifts) or thermal gravimetric analysis (TGA) .
Q. How can computational modeling predict regioselectivity in further derivatization?
- Approach :
- Calculate Fukui indices (Gaussian 09) to identify nucleophilic sites (e.g., sulfur vs. triazole nitrogen).
- Simulate reaction pathways (IRC analysis) for allyl vs. benzyl group reactivity.
- Validate with density functional theory (DFT) to compare activation energies of competing pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
